Cas no 1049375-89-4 (methyl 4-[({2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}carbamoyl)formamido]benzoate)

methyl 4-[({2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}carbamoyl)formamido]benzoate structure
1049375-89-4 structure
Product Name:methyl 4-[({2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}carbamoyl)formamido]benzoate
CAS No:1049375-89-4
MF:C22H25FN4O4
MW:428.456708669662
CID:6575545
PubChem ID:42269213
Update Time:2025-07-26

methyl 4-[({2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}carbamoyl)formamido]benzoate Chemical and Physical Properties

Names and Identifiers

    • methyl 4-[({2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}carbamoyl)formamido]benzoate
    • F5266-0476
    • 1049375-89-4
    • methyl 4-[[2-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethylamino]-2-oxoacetyl]amino]benzoate
    • AKOS024504507
    • methyl 4-(2-((2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetamido)benzoate
    • Inchi: 1S/C22H25FN4O4/c1-31-22(30)16-6-8-17(9-7-16)25-21(29)20(28)24-10-11-26-12-14-27(15-13-26)19-5-3-2-4-18(19)23/h2-9H,10-15H2,1H3,(H,24,28)(H,25,29)
    • InChI Key: JUYRYUQHZMEUJL-UHFFFAOYSA-N
    • SMILES: FC1C=CC=CC=1N1CCN(CCNC(C(NC2C=CC(C(=O)OC)=CC=2)=O)=O)CC1

Computed Properties

  • Exact Mass: 428.18598345g/mol
  • Monoisotopic Mass: 428.18598345g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 7
  • Complexity: 619
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 91Ų

methyl 4-[({2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}carbamoyl)formamido]benzoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5266-0476-2μmol
methyl 4-[({2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}carbamoyl)formamido]benzoate
1049375-89-4
2μmol
$57.0 2023-09-10
Life Chemicals
F5266-0476-5μmol
methyl 4-[({2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}carbamoyl)formamido]benzoate
1049375-89-4
5μmol
$63.0 2023-09-10
Life Chemicals
F5266-0476-10μmol
methyl 4-[({2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}carbamoyl)formamido]benzoate
1049375-89-4
10μmol
$69.0 2023-09-10
Life Chemicals
F5266-0476-20μmol
methyl 4-[({2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}carbamoyl)formamido]benzoate
1049375-89-4
20μmol
$79.0 2023-09-10
Life Chemicals
F5266-0476-1mg
methyl 4-[({2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}carbamoyl)formamido]benzoate
1049375-89-4
1mg
$54.0 2023-09-10
Life Chemicals
F5266-0476-2mg
methyl 4-[({2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}carbamoyl)formamido]benzoate
1049375-89-4
2mg
$59.0 2023-09-10
Life Chemicals
F5266-0476-3mg
methyl 4-[({2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}carbamoyl)formamido]benzoate
1049375-89-4
3mg
$63.0 2023-09-10
Life Chemicals
F5266-0476-4mg
methyl 4-[({2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}carbamoyl)formamido]benzoate
1049375-89-4
4mg
$66.0 2023-09-10
Life Chemicals
F5266-0476-5mg
methyl 4-[({2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}carbamoyl)formamido]benzoate
1049375-89-4
5mg
$69.0 2023-09-10
Life Chemicals
F5266-0476-10mg
methyl 4-[({2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}carbamoyl)formamido]benzoate
1049375-89-4
10mg
$79.0 2023-09-10

Additional information on methyl 4-[({2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}carbamoyl)formamido]benzoate

Methyl 4-[({2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}carbamoyl)formamido]benzoate (CAS No. 1049375-89-4): A Comprehensive Overview

Methyl 4-[({2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}carbamoyl)formamido]benzoate, identified by its CAS number 1049375-89-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by their intricate structural motifs, which often contribute to their potential biological activity. The presence of multiple functional groups, including fluorophenyl, piperazine, and carbamoyl moieties, makes this molecule a promising candidate for further exploration in drug discovery and development.

The structural complexity of Methyl 4-[({2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}carbamoyl)formamido]benzoate is not merely a matter of academic interest but also holds practical implications for its pharmacological properties. The incorporation of a fluorine atom in the phenyl ring is a well-known strategy to enhance metabolic stability and binding affinity, which are critical factors in the design of novel therapeutic agents. Additionally, the piperazine moiety is frequently encountered in pharmacologically active compounds due to its ability to modulate neurotransmitter systems, making it particularly relevant for the development of central nervous system (CNS) drugs.

In recent years, there has been a surge in research focused on identifying novel scaffolds that can interact with biological targets in innovative ways. Methyl 4-[({2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}carbamoyl)formamido]benzoate exemplifies this trend, as its unique structural features suggest potential applications in various therapeutic areas. For instance, the carbamoyl and formamido groups can serve as pharmacophores that engage with specific enzymes or receptors, thereby modulating cellular signaling pathways. This has prompted investigations into its possible role in treating conditions such as inflammation, neurodegeneration, and metabolic disorders.

The synthesis of Methyl 4-[({2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}carbamoyl)formamido]benzoate involves multi-step organic transformations that require precise control over reaction conditions. The introduction of the fluorophenyl group necessitates careful handling to ensure high regioselectivity and yield. Similarly, the formation of the piperazine-based side chain demands expertise in nucleophilic substitution reactions and protecting group strategies. These synthetic challenges underscore the importance of advanced chemical methodologies in the preparation of complex molecules like this one.

Evidence from preclinical studies indicates that derivatives of this class of compounds exhibit promising biological activity. For example, modifications to the piperazine ring have been shown to influence dopaminergic and serotonergic systems, which are implicated in disorders such as depression and schizophrenia. The presence of the carbamoyl group further enhances interactions with biological targets, potentially leading to enhanced efficacy or reduced side effects compared to simpler analogs. These findings have fueled interest in exploring Methyl 4-[({2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}carbamoyl)formamido]benzoate as a lead compound for further medicinal chemistry optimization.

The role of computational chemistry and molecular modeling has been instrumental in understanding the binding interactions of Methyl 4-[({2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}carbamoyl)formamido]benzoate with its intended targets. By leveraging advanced algorithms and high-performance computing resources, researchers can predict how this molecule might interact with proteins or enzymes at an atomic level. This approach not only accelerates the drug discovery process but also provides valuable insights into structure-activity relationships (SAR), guiding the design of more potent derivatives.

Recent advancements in analytical techniques have also contributed to a deeper understanding of Methyl 4-[({2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}carbamoyl)formamido]benzoate's properties. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography allow for detailed characterization of its molecular structure and conformational dynamics. These data are crucial for confirming synthetic success and for gaining insights into how the compound behaves within biological systems.

The potential therapeutic applications of Methyl 4-[({2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}carbamoyl)formamido]benzoate are diverse, reflecting its multifaceted structural features. Initial studies have hinted at its potential utility in treating neurological disorders by modulating neurotransmitter release or receptor activity. Additionally, its ability to interact with inflammatory pathways suggests that it might be effective against chronic inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease. Furthermore, the compound's structural similarity to known bioactive molecules positions it as a valuable scaffold for developing next-generation therapeutics.

In conclusion, Methyl 4-[({2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}carbamoyl)formamido]benzoate (CAS No. 1049375-89-4) represents a fascinating example of how structural complexity can be leveraged to develop novel pharmacological agents. Its unique combination of functional groups, coupled with promising preclinical data, makes it an attractive candidate for further research and development. As our understanding of biological systems continues to evolve, compounds like this one will play an increasingly important role in addressing complex diseases and improving patient outcomes.

Recommended suppliers
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.